molecular formula C9H8FN3 B13339135 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

Cat. No.: B13339135
M. Wt: 177.18 g/mol
InChI Key: GHJAVFWBPIHTGV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is an organic compound that features a fluorine atom, an imidazole ring, and a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoroaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted phenylamine derivatives.

Scientific Research Applications

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(1H-imidazol-2-yl)pyridine
  • 4-Fluoro-2-(1H-imidazol-2-yl)phenol

Uniqueness

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is unique due to its specific combination of a fluorine atom and an imidazole ring attached to a phenylamine structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

4-fluoro-2-(1H-imidazol-2-yl)aniline

InChI

InChI=1S/C9H8FN3/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13)

InChI Key

GHJAVFWBPIHTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=CN2)N

Origin of Product

United States

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